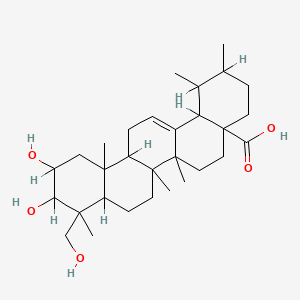

2,3,24-Trihydroxy-12-ursen-28-oic acid

Descripción general

Descripción

10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a natural product found in Psidium, Punica, and other organisms with data available.

Actividad Biológica

2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has garnered attention due to its diverse biological activities, particularly its antifungal and cytotoxic properties. This compound is structurally related to other triterpenoids and has been isolated from various plant sources. Its potential therapeutic applications are being explored in the fields of medicine and pharmacology.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various fungal strains. The mechanism of action is believed to involve the inhibition of fungal enzymes essential for growth and proliferation.

Table 1: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 25 μg/mL |

| Aspergillus niger | 20 μg/mL |

| Fusarium oxysporum | 30 μg/mL |

Note: MIC values may vary based on extraction methods and assay conditions.

Cytotoxic Activity

In addition to its antifungal properties, this compound has shown notable cytotoxic effects against several tumor cell lines. The cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 2: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 30 ± 6 | Induction of apoptosis |

| HeLa | 40 ± 2 | Cell cycle arrest (G0/G1 phase) |

| MCF-7 | 32 ± 4 | Inhibition of Wnt/β-catenin pathway |

| SW480 | 35 ± 5 | Increased caspase-3 activity |

| PLC | 28 ± 3 | Disruption of mitochondrial function |

IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound can be summarized as follows:

- Cellular Interaction : The compound interacts with cellular components, leading to the disruption of key biochemical pathways essential for cell survival.

- Enzyme Inhibition : It inhibits enzymes involved in fungal growth and tumor cell proliferation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have documented the efficacy of this compound in vitro:

- Study on Candida albicans : A study isolated this compound from Markhamia obtusifolia leaves and demonstrated its antifungal activity with an MIC value of 12.5 μg/mL against C. albicans strains .

- Cytotoxicity in HepG2 Cells : Research showed that at a concentration of 30 μg/mL, the compound induced significant apoptosis in HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .

- Wnt/β-Catenin Pathway Inhibition : In another study, it was found that this compound could inhibit the Wnt/β-catenin signaling pathway in MCF-7 cells, contributing to its anticancer properties .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, it is noted to be soluble in organic solvents such as DMSO and acetone. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Aplicaciones Científicas De Investigación

Chemical Properties:

- Molecular Formula: C30H48O5

- Molecular Weight: 488.7 g/mol

- CAS Number: 89786-83-4

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 609.4 ± 55.0 °C

- Flash Point: 336.4 ± 28.0 °C

- Solubility: Soluble in organic solvents (Chloroform, DMSO, etc.)

Biological Activities:

2,3,24-Trihydroxy-12-ursen-28-oic acid exhibits notable antifungal and cytotoxic properties:

- Antifungal Activity: Effective against several fungal strains, including Candida albicans. The compound disrupts cellular components of fungi, inhibiting their growth and proliferation .

- Cytotoxic Activity: Demonstrated cytotoxic effects on various tumor cell lines such as HeLa and MCF-7, indicating potential for cancer treatment .

Chemistry

In the field of chemistry, this compound serves as a starting material for synthesizing other triterpenoid derivatives. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

The compound is studied for its role in cell signaling pathways and its effects on cellular processes:

- It influences gene expression and cellular metabolism.

- Research indicates that it may induce apoptosis in tumor cells through caspase-dependent mechanisms .

Medicine

Investigations into the medicinal properties of this compound reveal potential therapeutic effects:

- Anti-inflammatory Properties: May be beneficial in treating inflammatory conditions.

- Antioxidant Effects: Offers protection against oxidative stress.

- Anti-tumor Activities: Shows promise in oncology through its cytotoxic effects on cancer cells .

Industry

In industrial applications, this compound is utilized in:

- Cosmetics and Skincare Products: Due to its anti-aging and skin repair properties.

Antifungal Research

A study isolated compounds from Markhamia obtusifolia, revealing that derivatives of triterpenoids exhibited antifungal activity against Candida albicans. The most active compound had a minimum inhibitory concentration (MIC) of 12.5 μg/mL against clinical strains .

Cytotoxicity Assessment

Research conducted on various tumor cell lines demonstrated that this compound induced significant cell death through apoptosis mechanisms. This suggests its potential as an anti-cancer agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Synthesis of triterpenoid derivatives | Acts as a precursor for chemical transformations |

| Biology | Cell signaling and metabolism | Influences gene expression; induces apoptosis |

| Medicine | Therapeutic effects | Anti-inflammatory, antioxidant, anti-tumor activities |

| Industry | Cosmetic formulations | Anti-aging and skin repair properties |

Propiedades

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Esculentic acid (Diplazium) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

464-92-6, 76964-07-3 | |

| Record name | NSC166063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esculentic acid (Diplazium) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Esculentic acid (Diplazium) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.